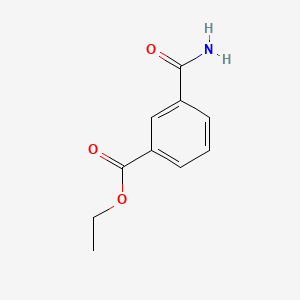
Benzoic acid, 3-(aminocarbonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-carbamoylbenzoate is an organic compound with the molecular formula C10H11NO3 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the meta-position on the benzene ring is substituted with a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-carbamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amidation of ethyl 3-nitrobenzoate followed by reduction of the nitro group to the carbamoyl group. This process requires the use of reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-carbamoylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-carbamoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-carbamoylbenzoic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nitration uses a mixture of concentrated nitric acid and sulfuric acid, sulfonation uses concentrated sulfuric acid, and halogenation uses halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 3-carbamoylbenzoic acid and ethanol.
Reduction: Ethyl 3-aminobenzoate.
Substitution: Depending on the substituent introduced, products like ethyl 3-nitrobenzoate, ethyl 3-sulfonylbenzoate, or ethyl 3-halobenzoate can be formed.
Applications De Recherche Scientifique
Ethyl 3-carbamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl 3-carbamoylbenzoate and its derivatives depends on the specific biological target or chemical reaction involved. In general, the compound can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-carbamoylbenzoate can be compared with other ester derivatives of benzoic acid, such as ethyl benzoate, ethyl 4-carbamoylbenzoate, and ethyl 2-carbamoylbenzoate. While these compounds share similar structural features, the position of the carbamoyl group on the benzene ring can significantly influence their chemical reactivity and biological activity. For example, ethyl 4-carbamoylbenzoate may have different pharmacological properties compared to ethyl 3-carbamoylbenzoate due to the difference in the position of the carbamoyl group.
Conclusion
Ethyl 3-carbamoylbenzoate is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications may lead to the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
78950-33-1 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
ethyl 3-carbamoylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H2,11,12) |
Clé InChI |
RWVSOIZWYBOQJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


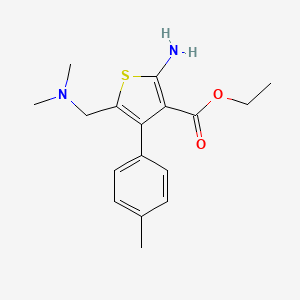

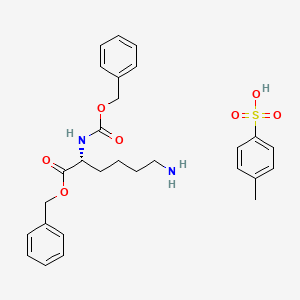
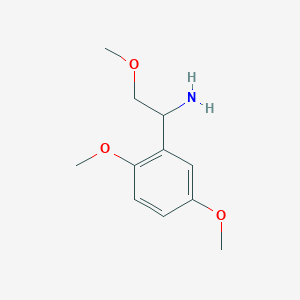
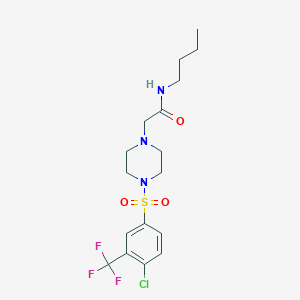
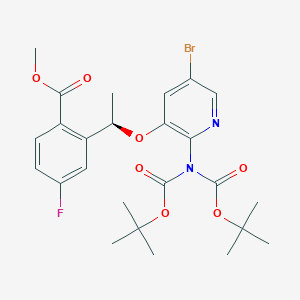
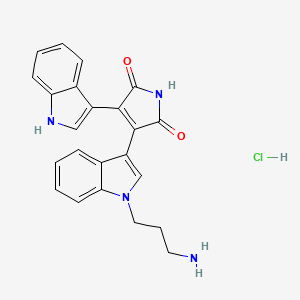
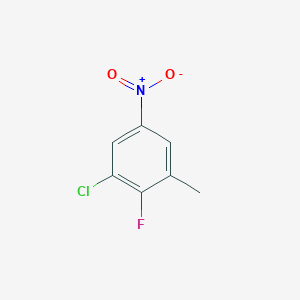
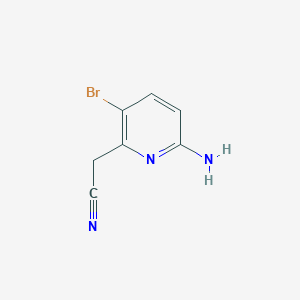
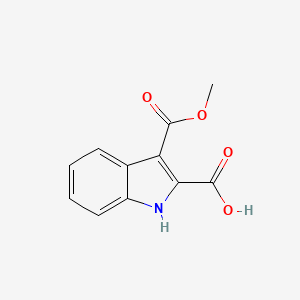



![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
